Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate then undergoes a cyclization reaction with ethyl chloroacetate in the presence of a base such as potassium carbonate to yield the desired triazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl triazole oxides, while reduction could produce various reduced triazole derivatives.
Scientific Research Applications
Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These properties make the compound effective in inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate: Similar structure but lacks the fluorine atom.
Methyl 2-(3-(4-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure with the fluorine atom in a different position.
Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate imparts unique electronic and steric properties, which can enhance its biological activity and specificity compared to similar compounds.
Biological Activity
Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H10FN3O2, with a molecular weight of approximately 249.25 g/mol. The compound features a triazole ring substituted with a fluorophenyl group and a methyl ester functional group, enhancing its solubility and reactivity in biological systems.
Antimicrobial Properties
Compounds containing the triazole ring have been extensively studied for their antimicrobial properties. This compound has demonstrated potential against various microorganisms. Research indicates that triazole derivatives can exhibit significant activity against bacteria and fungi due to their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | < 10 µg/mL |
Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)acetate | Escherichia coli | < 15 µg/mL |
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate | Candida albicans | < 20 µg/mL |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated on various cancer cell lines. Studies have shown that compounds with triazole moieties can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of several triazole derivatives on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, it was found that derivatives with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated counterparts. The IC50 values for this compound were determined to be below 20 µg/mL for both cell lines .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Triazole derivatives are known to bind to enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Synthesis and Derivative Studies
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. The synthesis generally follows a multi-step process involving the formation of the triazole ring followed by esterification .
Table 2: Comparison of Synthetic Routes for Triazole Derivatives
Synthetic Route | Yield (%) | Key Features |
---|---|---|
Conventional Method | 60% | Multi-step process; longer reaction time |
Continuous Flow Method | 85% | More efficient; reduced reaction time; environmentally friendly |
Properties
Molecular Formula |
C11H10FN3O2 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 2-[3-(3-fluorophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10FN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
VVOPESFWFBXUKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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